
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- is a heterocyclic compound that belongs to the pyran family This compound is characterized by a pyran ring fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with DNA replication .
Comparison with Similar Compounds
4H-Pyran-4-one derivatives: Compounds with similar pyran structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Uniqueness: 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro- is unique due to its specific combination of the pyran ring and chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
176698-02-5 |
|---|---|
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-7-8(13)5-6-14-11/h1-6,11H,7H2 |
InChI Key |
CRBDKHDPOSZABM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



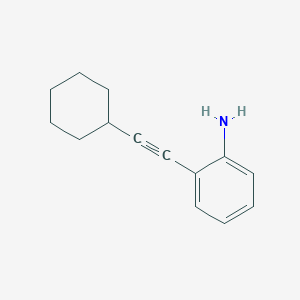
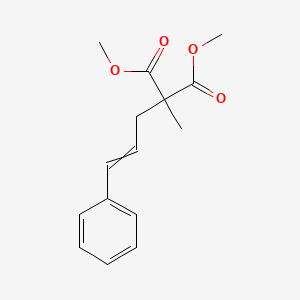

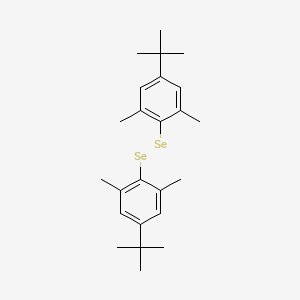
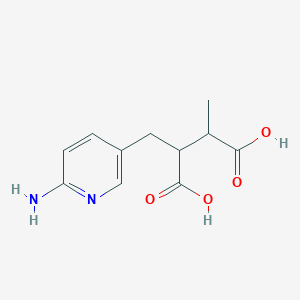
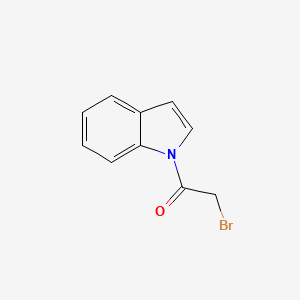

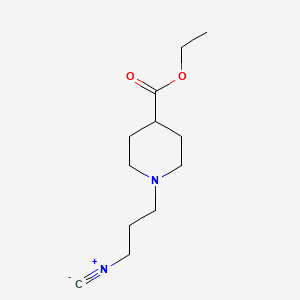
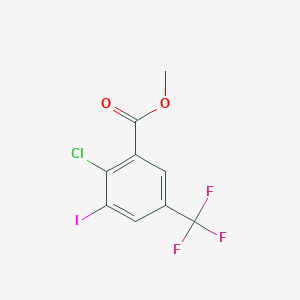
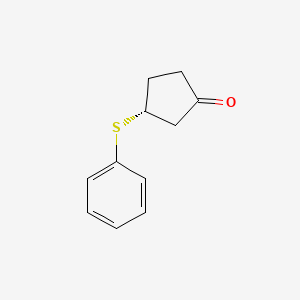
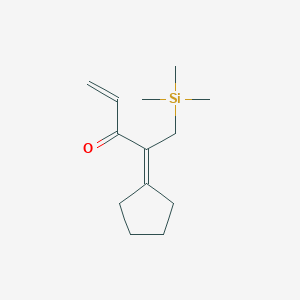
![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)
